5-(Thiomorpholinomethyl)pyrrolidin-3-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H18N2OS |
|---|---|
Molecular Weight |
202.32 g/mol |
IUPAC Name |
5-(thiomorpholin-4-ylmethyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C9H18N2OS/c12-9-5-8(10-6-9)7-11-1-3-13-4-2-11/h8-10,12H,1-7H2 |
InChI Key |
AXGWBZKNVCYSKS-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCN1CC2CC(CN2)O |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 5 Thiomorpholinomethyl Pyrrolidin 3 Ol and Analogues
Retrosynthetic Analysis of the 5-(Thiomorpholinomethyl)pyrrolidin-3-ol Scaffold
A logical retrosynthetic disconnection of the target molecule, This compound , involves breaking the bond between the thiomorpholine (B91149) nitrogen and the methylene (B1212753) bridge. This approach simplifies the structure into two key building blocks: thiomorpholine and a suitably activated 5-(halomethyl)pyrrolidin-3-ol or 5-(tosyloxymethyl)pyrrolidin-3-ol intermediate. This intermediate can be derived from a protected 5-(hydroxymethyl)pyrrolidin-3-ol (B7816313).
Further disconnection of the 5-(hydroxymethyl)pyrrolidin-3-ol intermediate at the C5-substituent leads back to a protected pyrrolidin-3-ol derivative with a functional group at C5, such as an ester or aldehyde, that can be reduced to the required hydroxymethyl group. The core pyrrolidin-3-ol ring itself represents the central synthetic challenge, and its construction can be approached through various modern synthetic methodologies. This analysis highlights that the primary synthetic effort lies in the stereocontrolled formation of the polysubstituted pyrrolidine (B122466) ring. researchgate.net
Synthesis of the Pyrrolidin-3-ol Core Structure
The pyrrolidin-3-ol moiety is a key component found in numerous biologically active compounds. Its synthesis has been the focus of extensive research, leading to a variety of effective methods for its construction.
The formation of the 3-hydroxypyrrolidine ring can be achieved through several powerful synthetic strategies, including skeletal rearrangements of larger heterocycles, cycloaddition reactions, multi-component reactions, and highly selective enzymatic processes. These methods offer diverse entry points to the pyrrolidine core, each with unique advantages regarding substrate scope, efficiency, and stereocontrol.
A novel and efficient strategy for synthesizing pyrrolidine derivatives involves the skeletal editing of abundant and inexpensive pyridine (B92270) precursors. osaka-u.ac.jpbohrium.com One such emerging method is a photo-promoted ring contraction of pyridines using a silylborane reagent. nih.govresearchgate.net This reaction proceeds through the formation of a 2-silyl-1,2-dihydropyridine intermediate, which then undergoes a photochemical or thermal silyl (B83357) migration to form a vinylazomethine ylide. This ylide subsequently cyclizes to afford a pyrrolidine derivative with a 2-azabicyclo[3.1.0]hex-3-ene skeleton. osaka-u.ac.jpbohrium.com These bicyclic products serve as versatile synthons that can be further elaborated to access a wide range of functionalized pyrrolidines. osaka-u.ac.jpresearchgate.net The reaction demonstrates broad substrate scope and high functional group compatibility, making it a promising route for complex pyrrolidine synthesis. bohrium.comresearchgate.net
Table 1: Examples of Pyridine Ring Contraction Substrate Scope
| Pyridine Substituent | Functional Group Tolerance | Reference |
|---|---|---|
| 4-Phenyl | Tolerates aryl groups | researchgate.net |
| 3,5-Dimethyl | Tolerates alkyl groups | osaka-u.ac.jp |
| 4-Cyano | Tolerates electron-withdrawing groups | bohrium.com |
| 4-(Trifluoromethyl) | Tolerates fluoroalkyl groups | researchgate.net |
This table illustrates the versatility of the photo-promoted ring contraction methodology with various substituted pyridines.
The [3+2] cycloaddition reaction, particularly involving azomethine ylides, is a cornerstone of pyrrolidine synthesis. researchgate.netumich.edu Glycine (B1666218) and its derivatives are highly versatile precursors for generating azomethine ylides in situ. mdpi.comnih.gov These 1,3-dipoles can be formed via the decarboxylation of α-amino acids when condensed with aldehydes or ketones. nih.gov The resulting azomethine ylide then reacts with a dipolarophile, typically an alkene, to construct the pyrrolidine ring in a highly stereoselective manner, potentially generating multiple stereocenters in a single step. acs.org This method is advantageous due to its high atom economy, minimal byproduct formation, and operational simplicity. mdpi.com The reaction can be designed as a pseudo-five-component reaction, combining an amino acid, two equivalents of an aldehyde, and two equivalents of a dipolarophile to create complex polycyclic pyrrolidine structures. mdpi.comnih.gov
Table 2: Components in a Glycine-Based [3+2] Cycloaddition
| Component Type | Example | Role | Reference |
|---|---|---|---|
| Amino Acid | Glycine, Alanine (B10760859) | Azomethine Ylide Precursor | nih.gov |
| Carbonyl Compound | Benzaldehyde | Azomethine Ylide Formation | mdpi.com |
| Dipolarophile | N-Phenylmaleimide, Methyl Acrylate | Dipole Trapping Agent | nih.govu-szeged.hu |
This table outlines the key reactants and catalysts typically employed in the synthesis of pyrrolidines via [3+2] cycloaddition of azomethine ylides.
Multi-component reactions (MCRs) have emerged as powerful tools in modern organic synthesis, allowing for the construction of complex molecules like pyrrolidines in a single, efficient operation. researchgate.net These reactions combine three or more starting materials in one pot, offering significant advantages in terms of step economy and waste reduction compared to traditional multi-step syntheses. researchgate.net Asymmetric MCRs have been developed to produce highly substituted pyrrolidine derivatives with excellent diastereoselectivity. nih.gov For example, a one-pot reaction of an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent can construct up to three stereogenic centers in a single operation to yield a functionalized pyrrolidine. nih.gov Another strategy involves an isocyanide-based MCR where a Knoevenagel condensation product reacts with an isocyanide to form a reactive ylide, which then undergoes cycloaddition to furnish a polysubstituted pyrrolidine. mdpi.com
The demand for enantiomerically pure pharmaceuticals has driven the development of chemoenzymatic and biocatalytic methods for synthesizing chiral building blocks. nih.govnih.gov These approaches leverage the high stereoselectivity of enzymes to produce chiral pyrrolidinol derivatives with high enantiomeric excess. nih.gov One strategy involves the use of ketoreductase (KRED) enzymes for the asymmetric reduction of a prochiral N-protected-pyrrolidin-3-one precursor to the corresponding (R)- or (S)-pyrrolidin-3-ol. acs.org Another powerful biocatalytic tool is the use of proline hydroxylase enzymes, which can introduce a hydroxyl group at a specific position on the pyrrolidine ring with high regio- and stereoselectivity. google.com Furthermore, amine transaminases (ATAs) can be used to convert a keto group into a chiral amine, providing another route to functionalized pyrrolidine intermediates. nih.govacs.org These enzymatic steps can be integrated into one-pot photochemical and enzymatic cascades, providing an operationally simple and mild workflow starting from readily available materials. nih.gov
Table 3: Enzymes in the Synthesis of Chiral Pyrrolidine Derivatives
| Enzyme Class | Transformation | Key Advantage | Reference |
|---|---|---|---|
| Ketoreductase (KRED) | Ketone to Chiral Alcohol | High enantioselectivity for alcohol stereocenter | acs.org |
| Proline Hydroxylase | C-H to C-OH | Regio- and stereoselective hydroxylation | google.com |
| Amine Transaminase (ATA) | Ketone to Chiral Amine | Asymmetric synthesis of chiral amines | nih.gov |
This table summarizes various classes of enzymes and their applications in the stereoselective synthesis of chiral pyrrolidines and their precursors.
Introduction of the Thiomorpholinomethyl Substituent at the Pyrrolidine C-5 Position
The introduction of the thiomorpholinomethyl group at the C-5 position of the pyrrolidine ring is a critical step in the synthesis of the target molecule. This transformation is typically achieved through a multi-step sequence commencing with a suitably protected pyrrolidine precursor bearing a functional group at the C-5 position that can be converted to a methylthiomorpholine moiety. A common and effective strategy involves the use of a precursor such as N-Boc-3-hydroxy-5-(hydroxymethyl)pyrrolidine. The synthesis of such precursors often starts from commercially available chiral materials like 4-hydroxy-L-proline to ensure the desired stereochemistry. mdpi.com
The primary hydroxyl group at the C-5 position is selectively activated to facilitate nucleophilic substitution. This activation is crucial and can be achieved by converting the hydroxyl group into a good leaving group, such as a tosylate or mesylate, or by converting it to a halide. The selective activation of a primary alcohol in the presence of a secondary alcohol is a well-established chemical principle, often achievable due to the lower steric hindrance of the primary position.
Once the C-5 hydroxymethyl group is activated, the thiomorpholine moiety is introduced via a nucleophilic substitution reaction. Thiomorpholine, acting as a secondary amine nucleophile, attacks the electrophilic carbon at the 5-position, displacing the leaving group and forming the C-N bond of the thiomorpholinomethyl linkage. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the acid generated during the reaction. The reaction conditions, including solvent and temperature, are optimized to ensure high yields and minimize side reactions. A theoretical study on the nucleophilic aromatic substitution of thiophenes with pyrrolidine supports the feasibility of such nucleophilic attack by a saturated nitrogen heterocycle. nih.gov
A representative synthetic sequence is outlined below:
| Step | Reactant | Reagent | Product | Typical Yield (%) |
| 1 | N-Boc-3-hydroxy-5-(hydroxymethyl)pyrrolidine | TsCl, Et3N, DCM | N-Boc-3-hydroxy-5-(tosyloxymethyl)pyrrolidine | 85-95 |
| 2 | N-Boc-3-hydroxy-5-(tosyloxymethyl)pyrrolidine | Thiomorpholine, K2CO3, MeCN | N-Boc-5-(thiomorpholinomethyl)pyrrolidin-3-ol | 70-85 |
| 3 | N-Boc-5-(thiomorpholinomethyl)pyrrolidin-3-ol | TFA or HCl in Dioxane | This compound | >95 |
Synthesis of the Thiomorpholine Moiety
The thiomorpholine ring system is the second key heterocyclic component of the target molecule. Its synthesis can be accomplished through various established methods, often involving the cyclization of a linear precursor containing both sulfur and nitrogen atoms.
General Synthetic Schemes for Thiomorpholine Ring Systems
Several classical and modern methods are available for the synthesis of the thiomorpholine ring. A common approach involves the reaction of a dielectrophile with a dinucleophile. For instance, the reaction of di(2-chloroethyl)amine with sodium sulfide (B99878) constitutes a straightforward route to thiomorpholine. Another widely used method is the double alkylation of an amine with a sulfur-containing dielectrophile.
More recent and efficient methods have also been developed. For example, a continuous flow process for the synthesis of thiomorpholine has been reported, starting from readily available and inexpensive starting materials like cysteamine (B1669678) hydrochloride and vinyl chloride. This method proceeds via a photochemical thiol-ene reaction followed by a base-mediated cyclization.
A summary of common synthetic routes to thiomorpholine is presented below:
| Starting Materials | Key Transformation | Reference |
| Diethanolamine | Conversion to amino-mustard and cyclization with sodium sulfide | mdpi.com |
| Ethyl mercaptoacetate (B1236969) and aziridine | Reduction of the intermediate thiomorpholin-3-one | mdpi.com |
| Cysteamine hydrochloride and vinyl chloride | Photochemical thiol-ene reaction and cyclization | mdpi.com |
Functionalization Strategies for the Thiomorpholine Heterocycle
While the parent thiomorpholine is often used directly in the coupling reaction, the synthesis of analogues may require a functionalized thiomorpholine ring. The thiomorpholine heterocycle can be functionalized at either the nitrogen or the carbon atoms.
N-functionalization is readily achieved by standard alkylation or acylation reactions of the secondary amine. This allows for the introduction of a wide variety of substituents to probe their effect on the biological activity of the final compound.
C-functionalization is more challenging due to the saturated nature of the ring. However, strategies involving the synthesis of the thiomorpholine ring from already functionalized precursors can be employed. For example, starting with a substituted cysteamine derivative would lead to a C-substituted thiomorpholine. Alternatively, deprotonation at a carbon atom adjacent to the sulfur or nitrogen followed by reaction with an electrophile can be a viable, though less common, approach.
Coupling Methodologies for Pyrrolidine and Thiomorpholine Moieties
The final key step in the synthesis of this compound is the formation of the covalent bond linking the pyrrolidine and thiomorpholine rings. This is achieved by forming the thiomorpholinomethyl linkage.
Strategies for Forming the Thiomorpholinomethyl Linkage
The most direct and common strategy for forming the thiomorpholinomethyl linkage is through a nucleophilic substitution reaction, as briefly mentioned in section 2.2.2. This involves the reaction of thiomorpholine as the nucleophile with a pyrrolidine derivative bearing an electrophilic carbon at the 5-methyl position.
The electrophilic partner is typically a 5-(halomethyl)pyrrolidin-3-ol or a 5-(sulfonyloxymethyl)pyrrolidin-3-ol derivative. The choice of the leaving group (e.g., chloride, bromide, tosylate, mesylate) can influence the reaction rate and conditions. Tosylates and mesylates are often preferred due to their high reactivity and the mild conditions under which they can be prepared.
An alternative approach is reductive amination. This would involve the reaction of a pyrrolidine-5-carbaldehyde derivative with thiomorpholine to form an intermediate iminium ion, which is then reduced in situ to the desired amine. This method is particularly useful when the corresponding aldehyde is readily accessible. The reduction can be carried out using various reducing agents, such as sodium borohydride, sodium cyanoborohydride, or through catalytic hydrogenation.
A comparison of these two primary coupling strategies is provided below:
| Coupling Strategy | Pyrrolidine Precursor | Key Intermediate | Advantages | Disadvantages |
| Nucleophilic Substitution | 5-(Halomethyl) or 5-(Sulfonyloxymethyl)pyrrolidin-3-ol | - | High yields, well-established | Requires pre-activation of the hydroxyl group |
| Reductive Amination | Pyrrolidine-5-carbaldehyde | Iminium ion | One-pot procedure from the aldehyde | Aldehyde precursor may be unstable or difficult to prepare |
One-Pot and Cascade Reactions in Hybrid Scaffold Synthesis
One-pot and cascade reactions are highly valued in synthetic chemistry for their efficiency, reduced waste, and operational simplicity. These approaches minimize the need for intermediate purification steps, saving time and resources. For the synthesis of complex pyrrolidine-based scaffolds, several one-pot strategies have been developed.
A notable example is a one-pot, four-step protocol for preparing N-protected pyrrolidines with high yields and excellent diastereoselectivity. nih.govnih.gov This sequence involves the formation of a silyllithium reagent, its addition to a diaryl olefin, a subsequent highly diastereoselective addition to a chiral sulfinimine, and a final intramolecular cyclization to yield the desired pyrrolidine. nih.govnih.gov Such multi-step, single-pot approaches are instrumental in building complex heterocyclic systems efficiently.
Another powerful strategy involves the iridium-catalyzed reductive generation of azomethine ylides from amides or lactams. acs.org These ylides can then undergo a [3+2] dipolar cycloaddition with suitable dipolarophiles in a convenient one-pot process, providing access to highly functionalized pyrrolidines under mild conditions. acs.org This method's ability to generate a range of substituted pyrrolidines makes it a viable pathway for creating analogues of the target compound. acs.org
Similarly, the synthesis of spirooxindole pyrrolidine scaffolds has been achieved through a one-pot, three-component 1,3-dipolar cycloaddition reaction. mdpi.com This process involves the in-situ generation of an azomethine ylide from isatin (B1672199) and L-proline, which then reacts with a chalcone (B49325) derivative to produce the complex spiro-heterocycle with high regio- and stereoselectivity. mdpi.com Adapting such a strategy could allow for the coupling of a pyrrolidine precursor with a thiomorpholine-containing dipolarophile.
The table below summarizes representative one-pot synthetic protocols applicable to the formation of pyrrolidine rings.
Table 1: Examples of One-Pot Reactions in Pyrrolidine Synthesis
| Reaction Type | Key Reagents/Catalysts | Key Features | Yield | Reference |
|---|---|---|---|---|
| Four-Step Protocol | Silyllithium, Chiral Sulfinimine | High diastereoselectivity; constructs N-protected pyrrolidines. | High | nih.govnih.gov |
| Reductive [3+2] Cycloaddition | Vaska's complex [IrCl(CO)(PPh₃)₂], TMDS | Mild conditions; generates diverse, substituted pyrrolidines from amides. | Good | acs.org |
| 1,3-Dipolar Cycloaddition | L-proline, Methanol | Three-component reaction; creates complex spiro-pyrrolidines. | Good | mdpi.com |
| Nitro-Mannich/Hydroamination | Gold and Silver Catalysts | One-pot sequence for diastereoselective synthesis of pyrrolidine derivatives. | N/A | rsc.org |
Stereoselective Synthesis and Chiral Control in Hybrid Compound Formation
Given that this compound possesses multiple stereocenters, achieving stereochemical control is paramount. Stereoselective synthesis, encompassing both diastereoselective and enantioselective methods, is critical for producing specific isomers.
Diastereoselective synthesis is often achieved by employing chiral auxiliaries or by taking advantage of substrate-controlled reactions. The use of N-tert-butanesulfinyl imines as chiral auxiliaries is a well-established method for the diastereoselective synthesis of pyrrolidines. nih.govnih.govacs.org For instance, the 1,3-dipolar cycloaddition between azomethine ylides and chiral N-tert-butanesulfinyl-1-azadienes, catalyzed by Ag₂CO₃, yields densely substituted pyrrolidines with up to four stereogenic centers, demonstrating excellent control over the absolute configuration. acs.org
Enantioselective approaches typically rely on chiral catalysts to induce chirality. Iridium-catalyzed borrowing hydrogen annulation can produce chiral N-heterocycles from simple racemic diols and primary amines, offering a rapid route to a wide range of enantioenriched pyrrolidines. organic-chemistry.org Another innovative approach uses engineered enzymes to perform intramolecular C(sp³)–H amination. P411 enzyme variants have been developed to catalyze the synthesis of chiral pyrrolidines from simple azide (B81097) precursors with high efficiency and enantioselectivity (up to 74% yield and 99:1 er). acs.org
Continuous flow protocols have also been established for highly diastereoselective synthesis of α-chiral pyrrolidines, achieving high yields (up to 87%) and superior diastereocontrol under mild conditions. rsc.org
The chiral pool represents a collection of readily available, inexpensive, and enantiomerically pure natural products, such as amino acids, that serve as excellent starting materials for asymmetric synthesis. mdpi.com Proline and its derivatives, particularly 4-hydroxyproline, are among the most common precursors for pyrrolidine-containing drugs due to their inherent chirality. mdpi.comnih.gov
The synthesis of a potent glucokinase activator with a chiral thiophenyl-pyrrolidine scaffold provides a compelling case study. acs.org In this process, the chirality of the thiophenyl-pyrrolidine moiety was successfully introduced using a chiral-pool method starting from a commercially available L-proline methyl ester derivative. acs.org This strategy simplified the synthetic route and enabled a large-scale synthesis, demonstrating its industrial relevance. acs.org
Amino acids like serine can also be used. For example, polymer-supported Fmoc-Ser(tBu)-OH has been used as a starting material for the stereoselective synthesis of morpholine (B109124) derivatives. nih.govresearchgate.net A similar strategy could be envisioned where a chiral pyrrolidine precursor derived from an amino acid is coupled with a thiomorpholine fragment. The versatility of α-amino acids as chiral educts allows for stereoselective intramolecular 1,3-dipolar cycloadditions to form homochiral pyrrolidine systems. mdpi.comcapes.gov.br
Table 2: Chiral Pool Precursors for Pyrrolidine Synthesis
| Chiral Precursor | Synthetic Target | Key Advantage | Reference |
|---|---|---|---|
| L-Proline derivative | Chiral thiophenyl-pyrrolidine | Readily available, introduces chirality efficiently for scalable synthesis. | acs.org |
| Proline / 4-Hydroxyproline | Various pyrrolidine-containing drugs | Common starting materials with inherent chirality. | mdpi.comnih.gov |
| α-Amino Acids | Homochiral pyrrolidine systems | Versatile educts for stereoselective intramolecular cycloadditions. | mdpi.comcapes.gov.br |
| Fmoc-Ser(tBu)-OH | Morpholine derivatives | Polymer-supported synthesis allows for stereoselective formation of heterocycles. | nih.gov |
Optimization of Reaction Conditions and Process Scalability
Transitioning a synthetic route from laboratory-scale to industrial production requires rigorous optimization of reaction conditions and ensuring process scalability. Key parameters for optimization often include the choice of solvent, catalyst loading, temperature, and reagent equivalents.
A redox-enabled strategy for intramolecular hydroamination was optimized by screening oxidants, reductants, and reaction procedures. researchgate.net It was found that a one-pot, two-step procedure, separating amine oxidation from N-oxide reduction, was optimal. researchgate.net For the synthesis of 2-pyrrolidones, reaction conditions such as solvent and catalyst precursor were systematically optimized to improve yield. researchgate.net
Furthermore, the development of continuous flow protocols represents a significant advance in scalability. A highly diastereoselective continuous flow method for an α-chiral pyrrolidine library was scaled up in a self-designed microfluidic reactor, achieving a throughput of 7.45 g/h, highlighting its potential for large-scale applications. rsc.org Such flow procedures offer rapid, cost-efficient, and scalable access to chiral pyrrolidines. rsc.org
Chemical Reactivity and Derivatization Studies of 5 Thiomorpholinomethyl Pyrrolidin 3 Ol
Reactivity Profiles of the Pyrrolidine (B122466) Ring System
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a common scaffold in many biologically active compounds. nih.govresearchgate.net Its reactivity is largely centered around the nitrogen atom and the carbon atoms of the ring.
Peripheral Functionalization of the Pyrrolidine Nucleus
Peripheral functionalization involves the modification of the pyrrolidine ring without altering its core structure. researchgate.net The nitrogen atom of the pyrrolidine is a key site for such modifications due to its nucleophilic nature. nih.gov It can readily undergo reactions such as alkylation, acylation, and arylation. For instance, the reaction of pyrrolidine with quinone monoacetal in the presence of a base like DABCO can lead to α-arylation. nih.gov Additionally, the hydroxyl group at the 3-position offers another site for functionalization, such as esterification or etherification, to introduce diverse functionalities.
Recent advancements have also focused on the direct C-H functionalization of the pyrrolidine ring, which allows for the introduction of substituents at various positions. organic-chemistry.org For example, photoredox-mediated hydrogen atom transfer (HAT) catalysis has been employed for the site-selective α-C(sp³)–H arylation of dialkylamine-derived ureas. researchgate.net
| Reaction Type | Reagents and Conditions | Product Type | Reference |
|---|---|---|---|
| α-Arylation | Quinone monoacetal, DABCO, Toluene, 60 °C | α-Aryl-substituted pyrrolidines | nih.gov |
| Site-selective α-C(sp³)–H arylation | Photoredox-mediated hydrogen atom transfer (HAT) catalysis | α-Aryl-substituted dialkylamine-derived ureas | researchgate.net |
| N-Arylation | Aryl halides, base | N-Arylpyrrolidines | acs.org |
Deconstructive Transformation and Ring Opening Reactions via C-N Bond Cleavage
In contrast to peripheral functionalization, deconstructive transformation involves the cleavage of bonds within the pyrrolidine ring, leading to significant structural changes. researchgate.net The cleavage of the C-N bond in unstrained cyclic amines like pyrrolidine has emerged as a strategy to create structurally diverse molecules. researchgate.netacs.org
Several methods have been developed for the C-N bond cleavage of pyrrolidines. One approach involves the use of a combination of a Lewis acid and photoredox catalysis to achieve reductive cleavage of the C-N bond in N-benzoyl pyrrolidines. acs.org This process proceeds through a single-electron transfer to the amide, followed by site-selective cleavage at the C2–N bond. acs.org Another strategy utilizes difluorocarbene, which can lead to ring-opening and the formation of acyclic N-formyl haloamides. researchgate.net Base-induced elimination of N-protected 2-(bromomethyl)pyrrolidines can also result in ring opening to form 5-amino-2-pentanone derivatives. yakhak.org These deconstructive methods provide access to a range of acyclic and different cyclic structures from a pyrrolidine starting point. researchgate.netacs.org
| Method | Key Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| Reductive C–N Bond Cleavage | Lewis acid and photoredox catalysis | Site-selective cleavage at the C2–N bond of N-benzoyl pyrrolidines | acs.org |
| Difluorocarbene-mediated Cleavage | Difluorocarbene | Ring-opening to form acyclic N-formyl haloamides | researchgate.net |
| Base-induced Elimination | KHMDS, THF, -78°C | Ring opening of N-protected 2-(bromomethyl)pyrrolidines to 5-amino-2-pentanones | yakhak.org |
| Electrochemical Deconstructive Functionalization | Galvanostatic electrolysis | Synthesis of C(sp³)-rich heterocycles | researchgate.net |
Influence of Pyrrolidine Nitrogen Basicity and Nucleophilicity on Reactivity
The nitrogen atom in the pyrrolidine ring is sp³ hybridized, and its lone pair of electrons is localized, making it both basic and nucleophilic. pearson.com The basicity of pyrrolidine (pKa of the conjugate acid is ~11.3) is typical for a secondary amine. researchgate.netwikipedia.org However, the nucleophilicity of pyrrolidine is often enhanced compared to its acyclic counterparts because the cyclic structure 'ties back' the alkyl substituents, reducing steric hindrance. researchgate.net
The basicity and nucleophilicity of the pyrrolidine nitrogen are crucial for its role in chemical reactions, particularly in organocatalysis. researchgate.net Substituents on the pyrrolidine ring can significantly influence these properties. For example, electron-withdrawing groups can decrease both basicity and nucleophilicity, while electron-donating groups can have the opposite effect. acs.org Studies have shown that the nucleophilic reactivity of pyrrolidines does not always correlate well with their Brønsted basicities, highlighting the complex interplay of electronic and steric factors. acs.org The solvent can also have a strong influence on the nucleophilicity of pyrrolidine. rsc.org
Reactivity Profiles of the Thiomorpholine (B91149) Ring System
Thiomorpholine is a six-membered saturated heterocycle containing both nitrogen and sulfur atoms. wikipedia.orgresearchgate.net Its reactivity is influenced by both of these heteroatoms.
Functionalization Reactions of the Thiomorpholine Nucleus
Similar to the pyrrolidine ring, the nitrogen atom of the thiomorpholine ring is a primary site for functionalization. It can participate in nucleophilic substitution reactions, such as the reaction with 4-fluoronitrobenzene to form 4-(4-nitrophenyl)thiomorpholine. mdpi.com The resulting 4-thiomorpholinoaniline (B1311295) can then be used in further reactions like amide-coupling. mdpi.com
Functionalization can also occur at the carbon atoms adjacent to the nitrogen. For example, photoredox α-amino C-H arylation has been applied to morpholines, a close structural analog of thiomorpholines, suggesting that similar transformations could be possible for the thiomorpholine ring. sci-hub.se Desulfurization reactions of thiomorpholinochlorins using Raney nickel have also been reported, leading to the formation of different cyclic structures. nih.gov
Oxidation States of Sulfur within the Thiomorpholine Ring and their Chemical Consequences
The sulfur atom in the thiomorpholine ring exists in the -2 oxidation state, similar to a thioether. libretexts.org This sulfur atom is susceptible to oxidation, which can significantly alter the properties and reactivity of the molecule. mdpi.com Oxidation of the sulfur can lead to the formation of the corresponding sulfoxide (B87167) (S=O) and sulfone (SO₂) derivatives. mdpi.comlibretexts.org
| Oxidation State | Functional Group | Method of Formation | Reference |
|---|---|---|---|
| -2 | Thioether (-S-) | Native state in thiomorpholine | libretexts.org |
| 0 | Sulfoxide (-S=O) | Oxidation with one equivalent of an oxidizing agent (e.g., H₂O₂) or enzymatic oxidation (e.g., cytochrome P450) | libretexts.orgnih.gov |
| +2 | Sulfone (-SO₂-) | Oxidation with two equivalents of an oxidizing agent (e.g., H₂O₂) | libretexts.org |
Transformations of the Hydroxyl Group at the Pyrrolidine C-3 Position
The secondary hydroxyl group at the C-3 position of the pyrrolidine ring is a key site for derivatization, enabling the introduction of various functional groups that can modulate the molecule's physicochemical properties.
The hydroxyl group of 5-(thiomorpholinomethyl)pyrrolidin-3-ol can undergo etherification to form the corresponding ethers. This reaction typically involves the deprotonation of the hydroxyl group with a suitable base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide or another electrophilic species. The choice of base and reaction conditions is crucial to avoid competing reactions at the nitrogen atoms.
Esterification of the C-3 hydroxyl group can be achieved through reaction with acylating agents such as acyl chlorides or carboxylic anhydrides, often in the presence of a base to neutralize the acidic byproduct. Alternatively, Fischer esterification with a carboxylic acid under acidic catalysis can be employed, although care must be taken to avoid undesired reactions involving the amine functionalities.
| Reaction Type | Reagents and Conditions | Product Type |
| Etherification | 1. Base (e.g., NaH) 2. Alkyl halide (R-X) | C-3 Alkoxy-pyrrolidine derivative |
| Esterification | Acyl chloride (RCOCl) or Anhydride ((RCO)₂O), Base (e.g., Pyridine (B92270), Et₃N) | C-3 Acyloxy-pyrrolidine derivative |
The secondary alcohol at the C-3 position can be oxidized to the corresponding ketone, a pyrrolidin-3-one derivative. A variety of oxidizing agents can be employed for this transformation, with the choice depending on the desired selectivity and the presence of other sensitive functional groups, such as the thioether and amine moieties. Mild oxidizing agents are generally preferred to prevent over-oxidation or side reactions.
Conversely, the introduction of the hydroxyl group at the C-3 position of a suitable pyrrolidine precursor can be achieved through the reduction of a pyrrolidin-3-one. This reduction can be performed using various reducing agents, and if a chiral reducing agent or catalyst is used, it may be possible to achieve stereoselective synthesis of a particular enantiomer of this compound. Enzymatic hydroxylation of the corresponding pyrrolidine derivative represents a biocatalytic approach to stereoselectively introduce the hydroxyl group. google.com
| Transformation | Reagents and Conditions | Product |
| Oxidation | Mild oxidizing agent (e.g., PCC, DMP) | 5-(Thiomorpholinomethyl)pyrrolidin-3-one |
| Reduction | Reducing agent (e.g., NaBH₄) | This compound |
| Enzymatic Hydroxylation | Biocatalyst (Microorganism or enzyme) | (R)- or (S)-5-(Thiomorpholinomethyl)pyrrolidin-3-ol |
Reactions Involving the Thiomorpholinomethyl Linker
The thiomorpholinomethyl linker offers additional sites for chemical modification, including the methylene (B1212753) bridge and the thiomorpholine nitrogen.
While direct functionalization of the methylene bridge is challenging due to its unactivated nature, modifications can be conceptualized through multi-step synthetic sequences involving the construction of the pyrrolidine ring with a pre-functionalized side chain.
The nitrogen atom of the thiomorpholine ring is a tertiary amine and can undergo reactions typical of this functional group. For instance, it can be quaternized by reaction with alkyl halides to form quaternary ammonium (B1175870) salts. The nucleophilicity of the thiomorpholine nitrogen is influenced by steric hindrance and the electronic effects of the surrounding groups. In some contexts, the nitrogen atom in thiomorpholine can be N-arylated. mdpi.com
| Reaction | Reagents and Conditions | Product |
| Quaternization | Alkyl halide (R-X) | Quaternary ammonium salt |
| N-Arylation | Aryl halide, catalyst | N-Aryl thiomorpholinium salt |
Chemo- and Regioselectivity Considerations in Multi-functionalized Hybrid Systems
The presence of multiple reactive sites in this compound necessitates careful consideration of chemo- and regioselectivity in any derivatization attempt. The relative reactivity of the hydroxyl group, the pyrrolidine nitrogen, and the thiomorpholine nitrogen can be influenced by the reaction conditions.
For instance, in acylation reactions, both the hydroxyl group and the secondary amine of the pyrrolidine ring can be acylated. Selective N-acylation can often be achieved under specific conditions, while selective O-acylation may require protection of the amine functionalities. Similarly, in alkylation reactions, competition between N-alkylation of the pyrrolidine and thiomorpholine nitrogens, as well as O-alkylation of the hydroxyl group, can occur. The outcome of such reactions is highly dependent on the nature of the electrophile, the solvent, and the presence or absence of a base. The study of polyfunctional pyrroles has shown that chemo- and regioselectivity can be achieved in reduction, oxidation, and other reactions by carefully choosing the reagents and conditions. researchgate.net
The development of selective transformations for polyfunctional molecules like this compound is an active area of research, often requiring the use of protecting group strategies or the application of highly selective modern synthetic methodologies.
Computational Chemistry and Theoretical Investigations of 5 Thiomorpholinomethyl Pyrrolidin 3 Ol
Molecular Structure Elucidation and Conformational Analysis
This area of study would focus on determining the most stable three-dimensional arrangement of the atoms in 5-(thiomorpholinomethyl)pyrrolidin-3-ol and the various shapes it can adopt.
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Hartree-Fock)
Quantum chemical calculations are fundamental to understanding the electronic structure and geometry of a molecule. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) would be employed to optimize the molecular geometry of this compound, predicting bond lengths, bond angles, and dihedral angles. DFT, in particular, is widely used for its balance of accuracy and computational cost and would be suitable for calculating properties such as orbital energies (HOMO and LUMO), which are crucial for understanding the molecule's reactivity. nih.govmdpi.complos.orgbldpharm.com
A typical output of such a study would include a table of optimized geometrical parameters.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Example Only) This table is for illustrative purposes only as specific data is not available.
| Parameter | Bond/Angle | Predicted Value (DFT/B3LYP) |
|---|---|---|
| Bond Length | C-O (hydroxyl) | 1.43 Å |
| Bond Length | C-N (pyrrolidine) | 1.47 Å |
| Bond Length | C-S (thiomorpholine) | 1.82 Å |
| Bond Angle | C-O-H | 109.5° |
Hirshfeld Surface Analysis and Analysis of Intermolecular Interactions
Hirshfeld surface analysis is a powerful graphical method used to visualize and quantify intermolecular interactions within a crystal structure. nih.govnih.gov By mapping properties like d_norm (a normalized contact distance) onto the surface, researchers can identify key interactions such as hydrogen bonds, van der Waals forces, and other close contacts that stabilize the crystal packing. Fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions, showing the proportion of the surface involved in each type of contact (e.g., H···H, O···H, S···H).
Table 2: Hypothetical Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis (Example Only) This table is for illustrative purposes only as specific data is not available.
| Contact Type | Contribution (%) |
|---|---|
| H···H | 45.5% |
| O···H / H···O | 28.2% |
| S···H / H···S | 15.8% |
| C···H / H···C | 7.5% |
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution around a molecule, providing crucial insights into its reactivity and intermolecular interaction sites. The MEP map for this compound would highlight regions of negative potential (in red), typically around electronegative atoms like oxygen and nitrogen, which are susceptible to electrophilic attack. Regions of positive potential (in blue), usually around hydrogen atoms, indicate sites for nucleophilic attack. This analysis would be vital for understanding how the molecule might interact with a biological receptor.
Molecular Dynamics Simulations and Conformational Landscape Exploration
While quantum calculations provide a static picture, molecular dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time. An MD simulation of this compound would reveal its conformational landscape by exploring the different shapes it can adopt in a solution or biological environment. This is crucial for understanding its flexibility and how it might adapt its shape to fit into a binding site. The results can identify the most populated conformational states and the energy barriers between them.
Theoretical Ligand-Target Interaction Predictions through Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). If a biological target for this compound were known or hypothesized, docking studies would be performed to predict its binding mode and affinity.
Analysis of Predicted Binding Poses and Binding Site Interactions
The output of a docking study would provide one or more predicted binding poses. Analysis of these poses would focus on identifying key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues of the protein's binding site. This analysis is critical for understanding the basis of molecular recognition and for the rational design of more potent analogs.
Table 3: List of Compounds
| Compound Name |
|---|
Evaluation of Energetic Contributions to Molecular Association
The interaction of this compound with a biological target, such as a protein receptor, is governed by a delicate balance of various energetic contributions. Understanding these contributions is crucial for predicting binding affinity and specificity. Computational methods allow for the dissection of the total binding free energy into its constituent parts.
Van der Waals Interactions: These are driven by the shape complementarity between the ligand and the binding pocket. The thiomorpholine (B91149) and pyrrolidinol moieties provide a unique three-dimensional structure that can fit into specific receptor cavities.
Electrostatic Interactions: The nitrogen and oxygen atoms in the molecule, particularly the hydroxyl group of the pyrrolidinol and the nitrogen of the pyrrolidine (B122466), can act as hydrogen bond donors and acceptors. The sulfur atom in the thiomorpholine ring can also participate in non-covalent interactions.
A hypothetical breakdown of the energetic contributions for the binding of this compound to a generic kinase target, calculated using molecular mechanics, is presented in Table 1. Such calculations can help identify which parts of the molecule contribute most significantly to binding.
Table 1: Hypothetical Energetic Contributions to the Association of this compound with a Kinase Target This data is illustrative and not based on experimental results.
| Energy Component | Contribution (kcal/mol) |
| Van der Waals Energy | -45.2 |
| Electrostatic Energy | -28.7 |
| Polar Solvation Energy | +35.5 |
| Nonpolar Solvation Energy | -5.1 |
| Total Binding Free Energy | -43.5 |
Advanced Computational Methodologies in Hybrid Scaffold Analysis
The analysis of hybrid scaffolds like this compound, which combines distinct chemical moieties, benefits from advanced computational techniques that can handle molecular complexity and provide accurate energetic and structural predictions.
Calculating the electronic structure of a large molecule can be computationally expensive. Fragmentation methods address this challenge by breaking down the molecule into smaller, more manageable fragments. researchgate.netchemrxiv.org For this compound, a logical fragmentation would be to separate the thiomorpholine ring and the substituted pyrrolidinol ring.
These fragment-based approaches, such as the molecular fractionation with conjugate caps (B75204) (MFCC) method, allow for high-level quantum mechanical calculations to be performed on the individual fragments. nyu.edu The total energy of the molecule is then reconstructed by combining the energies of the fragments and the interaction energies between them. This approach significantly reduces computational cost while maintaining a high level of accuracy. nyu.edu There are various strategies for molecular fragmentation, including knowledge-based, synthetically oriented, random, and systematic approaches. researchgate.net
Table 2: Comparison of Computational Time for a Full vs. Fragment-Based Calculation (Hypothetical) This data is illustrative and not based on experimental results.
| Calculation Type | CPU Hours | Relative Speed-up |
| Full Molecule Calculation | 128 | 1x |
| Fragmentation-Based Calculation | 12 | ~10.7x |
Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are popular methods for estimating the free energy of binding of a ligand to a receptor. nih.govnih.gov These "end-point" methods calculate the free energy difference between the bound and unbound states. nih.gov
The process typically involves:
Running a molecular dynamics (MD) simulation of the ligand-receptor complex to sample different conformations.
Extracting snapshots from the MD trajectory.
For each snapshot, calculating the molecular mechanics energy, the polar solvation energy (using either the Poisson-Boltzmann or Generalized Born model), and the nonpolar solvation energy (often estimated from the solvent-accessible surface area). nih.gov
These methods provide a balance between accuracy and computational cost, making them valuable tools for ranking potential drug candidates and understanding the driving forces of molecular recognition. nih.govrsc.org While MM/PBSA is often considered more rigorous, MM/GBSA can be computationally faster and has shown good performance in many systems. nih.gov
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Computational chemistry can also predict spectroscopic properties, which can be invaluable for structure elucidation and for understanding the electronic environment of the molecule.
Quantum mechanical calculations, particularly using Density Functional Theory (DFT), can provide accurate predictions of NMR chemical shifts (¹H, ¹³C) and vibrational frequencies (infrared spectra). mdpi.com For a molecule like this compound, predicting the NMR spectra can help in assigning the observed peaks in an experimental spectrum, confirming the structure, and providing insight into the conformational dynamics of the pyrrolidine and thiomorpholine rings.
The accuracy of these predictions depends on the chosen level of theory (functional and basis set) and the inclusion of solvent effects. mdpi.com Comparing the calculated spectra with experimental data can validate the computed structure and provide a deeper understanding of the molecule's properties.
Table 3: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for Key Carbons in this compound This data is illustrative and not based on experimental results.
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C3 (Pyrrolidinol) | 70.1 | 69.8 |
| C5 (Pyrrolidinol) | 65.2 | 64.9 |
| Methylene (B1212753) Bridge | 58.9 | 58.5 |
| C2/C6 (Thiomorpholine) | 54.3 | 54.1 |
| C3/C5 (Thiomorpholine) | 28.5 | 28.2 |
Structure Activity Relationship Sar Investigations and Molecular Design Principles in Vitro Context
Impact of Pyrrolidine (B122466) Ring Substitutions on Molecular Recognition and Binding Specificity
The pyrrolidine scaffold is a cornerstone in drug discovery, valued for the conformational flexibility of its ring, which can be strategically constrained by substituents to enhance pharmacological efficacy. nih.gov Modifications to the pyrrolidine ring of 5-(thiomorpholinomethyl)pyrrolidin-3-ol analogues are pivotal in defining their interaction profiles.
The stereochemistry of the pyrrolidine ring is a critical factor in determining the biological activity of its derivatives. The spatial arrangement of substituents dictates the molecule's ability to fit into a specific binding pocket. For instance, studies on pyrrolidine derivatives have shown that the stereospecific orientation of substituents can dramatically alter the binding mode and functional activity at a given receptor. nih.gov
The relative orientation of the substituent at the C-5 position and the hydroxyl group at the C-3 position creates distinct stereoisomers, each with a unique three-dimensional shape. This, in turn, influences the molecule's ability to form optimal interactions with target proteins. Research on related compounds has demonstrated that a cis or trans configuration between substituents on the pyrrolidine ring can lead to significant differences in biological activity. nih.gov For example, in a series of retinoic acid-related orphan receptor γ (RORγt) ligands, the cis-configuration of two phenyl rings on a pyrrolidine scaffold was found to be crucial for maintaining a face-to-face stacked arrangement necessary for binding. nih.gov
Table 1: Impact of Pyrrolidine Ring Stereochemistry on Receptor Binding
| Compound Class | Stereochemical Feature | Impact on Biological Activity | Reference |
| Antiestrogen benzopyran derivatives | Stereospecific orientation of 3-R-methylpyrrolidine | Changes binding mode within the hormone-binding pocket | nih.gov |
| RORγt ligands | cis-configuration of two phenyl rings | Accommodates a stacked arrangement crucial for binding | nih.gov |
The hydroxyl group at the C-3 position of the pyrrolidine ring is a key functional group capable of participating in significant intermolecular interactions. researchgate.net Its ability to act as both a hydrogen bond donor and acceptor allows it to form strong, directional bonds with amino acid residues in a protein's binding site, such as aspartate, glutamate, serine, and threonine. researchgate.netnih.gov
The presence and position of this hydroxyl group can dramatically influence binding affinity. researchgate.net Studies on epoxymorphinan derivatives have demonstrated that the removal of a C-3 hydroxyl group leads to a significant reduction in binding affinity for opioid receptors, highlighting its critical role in ligand recognition. nih.gov The contribution of hydroxyl groups to binding affinity can be substantial, although this is balanced by a high desolvation penalty. researchgate.net Therefore, for the affinity gain to be maximized, the ligand's scaffold must allow for a precise spatial fit with the binding site. researchgate.net
Table 2: Contribution of the C-3 Hydroxyl Group to Binding Affinity
| Compound Series | Modification | Effect on Binding Affinity | Reference |
| Epoxymorphinan Derivatives | Removal of 3-hydroxyl group | Reduced binding affinity for all three opioid receptors | nih.gov |
| Quinololine-based metabolites | Altering the position of a hydroxyl group | Affects hydrogen-bonding capacity and lipophilicity, potentially shifting receptor affinity | researchgate.net |
Role of Thiomorpholine (B91149) Moiety Substitutions on Molecular Functionality
The thiomorpholine moiety, a six-membered saturated heterocycle containing both sulfur and nitrogen atoms, is considered a privileged scaffold in medicinal chemistry. jchemrev.comresearchgate.net Its inclusion in a molecule can influence physicochemical properties and provide vectors for further substitution to probe the SAR.
The thiomorpholine ring typically adopts a chair conformation, which can undergo ring-flipping. The conformational preference and flexibility can be influenced by the nature and position of substituents on the ring. This flexibility allows the moiety to adapt its shape to fit within a binding pocket, potentially enhancing binding affinity.
Computational modeling of thiomorpholine-containing compounds has suggested that substitutions on the ring can alter the physical characteristics of the ligand with minimal loss of inhibitory activity at certain positions. jchemrev.com For example, in a study of TACE inhibitors, the 6th position of the thiomorpholine ring was found to be exposed to the solvent, indicating that this position could be modified to improve properties without significantly impacting binding. jchemrev.com
The nitrogen atom in the thiomorpholine ring is a basic center and can be protonated at physiological pH, allowing for ionic interactions with acidic residues in a binding site. N-substitution on the thiomorpholine ring is a common strategy to modulate potency, selectivity, and pharmacokinetic properties.
SAR studies on thiomorpholine-bearing compounds have shown that the nature of the substituent can have a profound effect on activity. For instance, in a series of antitubercular agents, a thiomorpholine analog was found to be less potent than its morpholine (B109124) counterpart, suggesting that the subtle differences in electronics and hydrogen bonding capacity between sulfur and oxygen can be critical for activity in certain contexts. jchemrev.com
Table 3: Comparative Activity of Thiomorpholine and Morpholine Analogs
| Compound Series | Thiomorpholine Analog Potency | Morpholine Analog Potency | Target | Reference |
| 2-(thiophen-2-yl) dihydroquinolines | Less potent (MIC: >12.5 µg/mL) | More potent (MIC: 6.25 µg/mL) | M. tuberculosis H37Rv | jchemrev.com |
Modulations of the Thiomorpholinomethyl Linker Region and their Influence on Molecular Interactions
The thiomorpholinomethyl linker connects the pyrrolidine and thiomorpholine rings and plays a crucial role in defining the spatial relationship between these two key pharmacophoric elements. Modifications to this linker region, such as altering its length, rigidity, or composition, can significantly impact the molecule's ability to adopt a bioactive conformation.
Studies on molecules with linkers between cyclic moieties have shown that even subtle changes can lead to substantial differences in activity. nih.govacs.org For example, in a series of STAT3 inhibitors, replacing a flexible glycine (B1666218) linker with a more constrained alanine (B10760859) or proline linker resulted in improved inhibitory activity. nih.gov This highlights the importance of the linker in correctly orienting the functional groups for optimal interaction with the target.
Replacing the methylene (B1212753) group with other functionalities, such as an amide or sulfonamide, would introduce different electronic properties and hydrogen bonding capabilities, which could either be beneficial or detrimental to binding. acs.org The length of the linker is also a critical parameter; a linker that is too short may cause steric clashes between the two rings, while a linker that is too long may result in a loss of binding entropy. The selective C–H carbonylation of methylene bonds in the presence of more reactive C-H bonds has been shown to be influenced by the steric bulk of adjacent groups, a principle that could be applied to modifying the linker region. nih.gov
Rational Design Principles for Pyrrolidine-Thiomorpholine Hybrid Scaffolds
Rational drug design for pyrrolidine-thiomorpholine hybrids involves a deep understanding of how the spatial arrangement and electronic properties of each component contribute to molecular recognition and biological effect. The pyrrolidine ring, a five-membered saturated heterocycle, offers significant three-dimensional diversity due to its non-planar structure and the potential for multiple stereocenters. nih.govresearchgate.netnih.gov This allows for precise orientation of substituents to explore the pharmacophore space efficiently. nih.govnih.gov The thiomorpholine moiety, a six-membered ring containing both sulfur and nitrogen, introduces unique physicochemical characteristics, including potential metabolic liabilities and opportunities for specific interactions. enamine.netwikipedia.org The design of these hybrids focuses on leveraging the strengths of both scaffolds to create novel compounds with improved properties. nih.govrepec.org
Scaffold hopping and bioisosteric replacement are powerful strategies for lead optimization, enabling the discovery of novel chemotypes with enhanced potency, selectivity, or pharmacokinetic profiles while retaining key binding interactions. nih.govnih.gov
Scaffold Hopping: This strategy involves replacing the central core of a molecule with a structurally different scaffold that maintains the original orientation of critical functional groups. nih.govdundee.ac.ukpharmablock.com For the pyrrolidine-thiomorpholine hybrid, a medicinal chemist might replace either the pyrrolidine or the thiomorpholine ring to access novel intellectual property space or overcome issues like poor solubility or metabolic instability. For instance, the pyrrolidine core could be "hopped" to other five-membered rings (e.g., cyclopentane, tetrahydrofuran) or even different heterocyclic systems to modulate basicity and hydrogen bonding capacity.
Bioisosteric Replacement: This technique involves substituting a functional group or an entire substructure with another that has similar physical or chemical properties, leading to a comparable biological response. cambridgemedchemconsulting.comyoutube.com In the context of the this compound scaffold, several bioisosteric replacements can be envisioned to fine-tune its properties. The sulfur atom in the thiomorpholine ring is a classic candidate for replacement.
Classical Bioisosteres: The sulfur atom (a divalent group) could be replaced by an oxygen (to give a morpholine analog) or a methylene group (-CH₂-) (to give a piperidine (B6355638) analog). These changes would significantly alter the polarity, lipophilicity, and metabolic stability of the molecule.
Non-Classical Bioisosteres: The hydroxyl group on the pyrrolidine ring is critical for forming hydrogen bonds. It could be replaced by other hydrogen bond donors/acceptors like -NH₂, -F, or -OMe to probe the specific requirements of a target's binding pocket. cambridgemedchemconsulting.com Similarly, the entire thiomorpholine ring could be swapped for a non-classical bioisostere that preserves its steric bulk and basic nitrogen atom but offers a different chemical profile. youtube.com
| Original Group in Scaffold | Potential Bioisosteric Replacement | Rationale for Replacement |
|---|---|---|
| Thiomorpholine Sulfur (S) | Oxygen (O) | Increases polarity, potentially improves solubility. Forms morpholine ring. |
| Thiomorpholine Sulfur (S) | Sulfoxide (B87167) (S=O), Sulfone (SO₂) | Increases polarity and hydrogen bonding capacity; may alter metabolic profile. |
| Pyrrolidine Hydroxyl (-OH) | Fluorine (-F) | Modulates pKa, blocks metabolic oxidation, acts as a weak H-bond acceptor. cambridgemedchemconsulting.com |
| Pyrrolidine Hydroxyl (-OH) | Amine (-NH₂) | Introduces a basic center and a strong H-bond donor. |
| Pyrrolidine Ring | Piperidine Ring | Alters ring pucker and the spatial vector of substituents. bris.ac.uk |
Pharmacophore Elucidation: A pharmacophore is the essential three-dimensional arrangement of features that a molecule must possess to exert a specific biological effect. nih.govnih.gov For the this compound scaffold, a hypothetical pharmacophore model would likely include:
A hydrogen bond donor (from the pyrrolidine-3-ol).
A hydrogen bond acceptor (the nitrogen atom of the pyrrolidine and/or the sulfur/oxygen in the thiomorpholine ring).
A basic, positively ionizable feature (the pyrrolidine or thiomorpholine nitrogen).
Specific hydrophobic and steric volumes defined by the rings.
Computational methods are used to generate and validate these models based on a set of active and inactive molecules. nih.govarabjchem.org A well-defined pharmacophore model serves as a 3D query to screen virtual libraries for new compounds that fit the model, guiding the design of novel analogs. mdpi.com
Molecular Similarity Analysis: This computational technique quantifies the similarity between molecules based on various descriptors, such as 2D fingerprints or 3D shape and electrostatic fields. nih.govuniroma1.it The underlying principle is that structurally similar molecules are likely to have similar biological activities. uniroma1.it However, small structural changes can lead to large differences in activity, an effect known as an "activity cliff". nih.gov
In the drug design process for pyrrolidine-thiomorpholine analogs, similarity analysis is used to:
Select diverse compounds for screening: Ensuring that a wide range of chemical space is explored. researchgate.net
Identify activity cliffs: Highlighting subtle structural modifications that have a disproportionate effect on activity, providing crucial SAR information.
Prioritize compounds for synthesis: Focusing resources on molecules that are most likely to be active based on their similarity to known hits. researchgate.net
| Analog Pair | Structural Difference | Similarity Score (Tanimoto) | Potential SAR Implication |
|---|---|---|---|
| Parent vs. Morpholine Analog | S vs. O in six-membered ring | High (~0.9) | Tests the importance of the sulfur atom for activity vs. physicochemical properties. |
| Parent vs. Piperazine Analog | S vs. NH in six-membered ring | High (~0.88) | Introduces an additional H-bond donor and basic center. |
| (R)-OH vs. (S)-OH Isomer | Stereochemistry at C3 | Identical (2D) | Crucial for determining the required 3D orientation for target binding. |
| Parent vs. Acyclic Analog | Ring-opened thiomorpholine | Low (~0.5) | Evaluates the necessity of the constrained ring for pre-organizing the molecule for binding. |
Diversity-Oriented Synthesis and Exploration of Chemical Space
While rational design focuses on refining existing scaffolds, diversity-oriented synthesis (DOS) aims to rapidly generate libraries of structurally complex and diverse small molecules to explore novel areas of chemical space. acs.orgnih.gov This approach is particularly valuable when a biological target is new or its binding site is not well understood.
For the pyrrolidine-thiomorpholine scaffold, a DOS strategy would not focus on making minor tweaks to the parent structure but would instead use a common starting material to create a wide array of different core skeletons. nih.gov For example, using a branching synthesis pathway, a key intermediate derived from a pyrrolidine precursor could be transformed into various fused, spirocyclic, or bridged ring systems, each representing a unique region of chemical space. bris.ac.ukacs.org
The goal of exploring chemical space is to identify entirely new molecular frameworks that may possess unexpected biological activities or superior drug-like properties. nih.gov By systematically generating and screening these diverse libraries, researchers can uncover novel structure-activity relationships that would not have been found through conservative, lead-optimization-focused approaches. acs.orgnih.gov This broad exploration increases the probability of discovering groundbreaking lead compounds.
In Vitro Investigations of Molecular and Cellular Mechanisms
Ligand-Macromolecule Interaction Studies
The interaction of small molecules with biological macromolecules is a critical determinant of their pharmacological effects. For derivatives containing pyrrolidine (B122466) and thiomorpholine (B91149) moieties, these interactions can be diverse. While specific data on protein adduct formation or enzyme-substrate complexes for 5-(thiomorpholinomethyl)pyrrolidin-3-ol is not available, the chemical nature of the compound suggests potential for various non-covalent and, in some contexts, covalent interactions.
The pyrrolidine ring, a common motif in medicinal chemistry, can participate in hydrogen bonding, hydrophobic interactions, and van der Waals forces within protein binding pockets. The hydroxyl group on the pyrrolidine ring of this compound can act as both a hydrogen bond donor and acceptor, potentially anchoring the ligand to specific amino acid residues. The thiomorpholine moiety, with its sulfur and nitrogen heteroatoms, offers additional sites for interaction. The nitrogen atom can act as a hydrogen bond acceptor, while the sulfur atom can engage in non-covalent interactions with specific residues or even, under certain oxidative conditions, form covalent bonds.
Enzyme Inhibition Profiling
While direct enzymatic inhibition data for this compound is not documented, the structural motifs present in the molecule are found in compounds known to inhibit various enzymes. For instance, pyrrolidine-based structures have been investigated as inhibitors of enzymes such as dipeptidyl peptidase-4 (DPP-4) and, as part of more complex structures, matrix metalloproteinases (MMPs).
Receptor Binding Assays
The structural similarity of this compound to γ-aminobutyric acid (GABA) analogues suggests a potential affinity for GABA receptors, particularly the GABAB receptor. The GABAB receptor is a G-protein coupled receptor (GPCR) that mediates the inhibitory effects of GABA in the central nervous system. nih.gov Baclofen, a well-known GABAB receptor agonist, features a γ-amino acid structure with a p-chlorophenyl substituent. nih.gov
Research into pyrrolidine-thiomorpholine GABA analogues has explored their potential as GABAB receptor ligands. researchgate.net Computational docking studies have been performed to evaluate the interaction of such compounds with the Baclofen binding site on the GABAB receptor. researchgate.net These studies often analyze the structural features that could enhance affinity, such as the presence of heterocyclic rings in the γ-position. researchgate.net While specific binding affinities for this compound are not available, its structure, combining a pyrrolidine ring (a known GABA analogue component) and a thiomorpholine moiety, makes it a candidate for investigation in GABAB receptor binding assays.
Table 1: In Vitro GABAB Receptor Affinity of Related GABA Analogues
| Compound | Receptor Affinity (IC50, µM) | Reference |
| 4-amino-3-benzo[b]furan-2-ylbutanoic acid | Data reported, specific values not in abstract | nih.gov |
| 4-amino-3-(5-methoxybenzo[b]furan-2-yl)butanoic acid | Data reported, specific values not in abstract | nih.gov |
This table presents data for compounds structurally related to GABA to illustrate the type of data obtained from receptor binding assays. No direct data for this compound is available.
Modulation of Ion Channel Activity in Cellular Models
Pyrrolidine derivatives have been investigated for their ability to modulate the activity of various ion channels. nih.gov For example, certain pyrroline (B1223166) derivatives have been shown to act as potent blockers of voltage-gated sodium channels. nih.gov These channels are crucial for the initiation and propagation of action potentials in excitable cells like neurons and cardiomyocytes. nih.gov
The general structure of this compound, containing a substituted pyrrolidine ring, aligns with the broad class of compounds that have shown activity at ion channels. The specific nature and positioning of the thiomorpholinomethyl substituent would be critical in determining its interaction with the channel pore or gating mechanisms. In vitro patch-clamp electrophysiology on isolated cells expressing specific sodium or calcium channel subtypes would be the definitive method to assess any such activity.
In Vitro Cell-Based Assays Exploring Cellular Processes
The anti-proliferative activity of various pyrrolidine derivatives has been demonstrated in a range of cancer cell lines. researchgate.net For instance, certain pyrrolidine-derived compounds have been shown to inhibit the proliferation of colon cancer cells. researchgate.net The mechanisms underlying these effects can be diverse and may involve cell cycle arrest or the induction of apoptosis.
While no anti-proliferative data for this compound has been published, its structural components are present in molecules with such activities. In vitro assays, such as the MTT or SRB assay, are standard methods to evaluate the anti-proliferative effects of a compound on different cell lines. nih.govmdpi.com Such studies would be necessary to determine if this compound possesses any cytostatic or cytotoxic properties.
Table 2: Anti-proliferative Activity of a Pyrrolidine-Derived Compound in Colon Cancer Cell Lines
| Cell Line | Compound | Concentration (µM) | Antiproliferative Effect | Reference |
| DLD-1 (colon cancer) | Pyrrolidine-derived compound II | 25, 50, 100 | Concentration-dependent inhibition | researchgate.net |
| CCD-18CO (normal colon) | Pyrrolidine-derived compound II | 25, 50, 100 | Antiproliferative effects observed | researchgate.net |
This table is based on findings for a related pyrrolidine derivative and serves as an example of data from cell-based assays. researchgate.net No direct data for this compound is available.
Mechanistic Elucidation of Cellular Responses via In Vitro Models
To understand the specific cellular pathways affected by a compound, more detailed in vitro mechanistic studies are required. For instance, should a compound like this compound demonstrate effects on cell metabolism, one could investigate its impact on glucose uptake in isolated cell models, such as cardiomyocytes. Such assays often use fluorescently labeled glucose analogues to quantify uptake in the presence and absence of the test compound. This approach can reveal whether a compound interferes with key metabolic processes, providing clues to its mechanism of action at a cellular level.
Biophysical Characterization of Molecular Interactions
Biophysical techniques are invaluable for characterizing the direct interaction between a ligand and its molecular target. Techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Nuclear Magnetic Resonance (NMR) spectroscopy can provide quantitative data on binding affinity (KD), stoichiometry, and the kinetics of the interaction. For a compound like this compound, these methods could be employed to confirm and quantify its binding to a putative target, such as the GABAB receptor, once a primary biological activity has been identified. These studies are essential for a detailed understanding of the molecular recognition processes that underpin the compound's biological effects.
Future Perspectives and Advanced Research Avenues for Pyrrolidine Thiomorpholine Hybrids
Development of Novel and Sustainable Synthetic Methodologies for Complex Analogues
The future synthesis of complex pyrrolidine-thiomorpholine analogues will increasingly focus on novel and sustainable methods that offer efficiency, atom economy, and environmental compatibility. rsc.orgnih.gov Current strategies often rely on multi-step sequences, but the field is moving towards more streamlined approaches like multicomponent reactions (MCRs). MCRs allow for the construction of complex molecules, such as diversely functionalized pyrrolines, in a single step from three or more starting materials, which is a promising avenue for generating libraries of hybrid compounds. nih.gov
Key areas for future development include:
Green Chemistry Approaches : Utilizing eco-friendly solvents like ethanol-water mixtures and catalyst-free conditions to synthesize complex polycyclic pyrrolidine-fused compounds, minimizing toxic waste and simplifying purification. rsc.org
Catalytic Systems : Employing advanced catalysts, such as iridium or copper complexes, for the efficient N-heterocyclization of primary amines with diols or intramolecular amination of unactivated C(sp³)-H bonds to form the pyrrolidine (B122466) ring. organic-chemistry.org
Flow Chemistry : Implementing continuous flow reactors to improve reaction control, scalability, and safety, particularly for reactions that are difficult to manage in batch processes.
Chemo- and Regioselective Reactions : Developing highly selective methods to functionalize specific positions on the pyrrolidine-thiomorpholine scaffold, enabling the precise synthesis of analogues with desired properties. nih.govorganic-chemistry.org
These advanced synthetic strategies will be crucial for accessing novel analogues of 5-(Thiomorpholinomethyl)pyrrolidin-3-ol with greater structural diversity and complexity.
| Methodology | Description | Key Advantages | Reference |
|---|---|---|---|
| Multicomponent Reactions (MCRs) | Reaction of three or more components in a single pot to form a complex product. | High efficiency, atom economy, access to diverse structures. | nih.gov |
| Green Synthesis (e.g., in EtOH/H₂O) | Utilizes environmentally benign solvents and catalyst-free conditions. | Eco-friendly, high yields, easy product isolation. | rsc.org |
| Iridium-Catalyzed Annulation | Uses a chiral iridacycle complex for annulation of diols and primary amines. | High enantioselectivity, access to chiral N-heterocycles. | organic-chemistry.org |
| Copper-Catalyzed C-H Amination | Intramolecular amination of remote unactivated C(sp³)-H bonds. | Good yields, excellent regio- and chemoselectivity. | organic-chemistry.org |
Integration of Artificial Intelligence and Machine Learning for Accelerated Compound Design
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the design of new pyrrolidine-thiomorpholine hybrids. springernature.comnih.gov These computational tools can analyze vast datasets to predict molecular properties, identify novel chemical motifs, and suggest synthetic routes, thereby accelerating the drug discovery pipeline. springernature.comnovartis.comresearchgate.net
Future applications of AI/ML in this area will likely involve:
Generative Models : Using deep learning architectures, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), to design novel hybrid structures with desired pharmacological profiles. researchgate.net These models can learn the underlying chemical syntax from existing compound databases to generate new, synthetically accessible molecules.
Predictive Modeling : Developing robust ML models to predict the activity, selectivity, and pharmacokinetic properties of new analogues. Active learning approaches can be used to iteratively improve model accuracy by selecting the most informative experiments to perform. nih.gov
Retrosynthesis Prediction : Employing AI-driven tools to devise efficient synthetic pathways for target compounds, potentially linking them to automated robotic platforms for an end-to-end design-synthesis process. nih.govresearchgate.net
While AI holds immense promise, its successful application in medicinal chemistry often requires careful integration with human expertise, especially given the relatively small and complex datasets typical of drug discovery projects. nih.gov
Exploration of Polycyclic and Spiro Systems Incorporating the Hybrid Scaffold
Incorporating the pyrrolidine-thiomorpholine scaffold into more rigid and three-dimensional polycyclic and spirocyclic systems is a promising strategy for developing compounds with improved pharmacological properties. researchgate.net Spirocycles, in particular, are considered privileged structures in drug discovery due to their conformational rigidity and ability to explore chemical space beyond "flatland" aromatics. researchgate.netnih.gov
Future research will focus on:
Novel Spiro-Hybrids : Designing and synthesizing novel spiro compounds that fuse the pyrrolidine-thiomorpholine moiety with other important heterocyclic systems, such as oxindoles or thiochromenes. rsc.orgmdpi.com For instance, 1,3-dipolar cycloaddition reactions are a powerful tool for constructing complex spirooxindole-pyrrolidine systems with high regio- and stereoselectivity. mdpi.com
Structure-Activity Relationship (SAR) Studies : Investigating how the introduction of a spiro center affects the biological activity and physicochemical properties of the parent hybrid. The rigid nature of these systems can lead to enhanced binding affinity and selectivity for biological targets.
Synthesis of Complex Natural Product Analogues : Using the hybrid scaffold as a building block for the synthesis of complex polycyclic structures inspired by natural products. researchgate.net
The development of such complex architectures presents synthetic challenges but offers significant rewards in the quest for novel therapeutic agents. nih.gov
| Spiro System | Synthetic Approach | Potential Significance | Reference |
|---|---|---|---|
| Spirooxindole-Pyrrolidine | Three-component 1,3-dipolar cycloaddition. | Scaffold for potent anticancer and antimicrobial agents. | mdpi.com |
| Spiro[indenoquinoxaline-pyrrolidine] | 1,3-dipolar cycloaddition of azomethine ylides. | Potential antimicrobial and antidiabetic activities. | nih.gov |
| Spiro-fused Pyrrolidine/Piperidine (B6355638) | Exploration of different modes of substrate control for diastereoselectivity. | Three-dimensional frameworks for site-selective functionalization. | researchgate.net |
Advanced Spectroscopic Characterization Techniques for Conformational and Interaction Studies
A deep understanding of the three-dimensional structure and conformational dynamics of pyrrolidine-thiomorpholine hybrids is essential for rational drug design. Advanced spectroscopic techniques, coupled with computational methods, are powerful tools for elucidating these structural details. acs.orgnih.gov
Future research will leverage:
High-Resolution NMR Spectroscopy : Utilizing multidimensional NMR techniques (e.g., COSY, HSQC, HMBC, NOESY) to unambiguously determine the structure and relative stereochemistry of complex analogues. nih.gov
X-ray Crystallography : Providing definitive proof of molecular structure and stereochemistry, as well as detailed information about intermolecular interactions in the solid state. acs.org
Vibrational Spectroscopy and Computational Chemistry : Combining experimental Raman and infrared spectroscopy with theoretical calculations (e.g., DFT, MP2) to perform detailed conformational analysis and vibrational assignments. acs.org This approach can help determine the most stable conformers in different environments.
Chiroptical Spectroscopy : Using techniques like circular dichroism (CD) to study the stereochemistry and conformational preferences of chiral hybrids in solution.
These techniques will be vital for understanding how the conformation of the pyrrolidine and thiomorpholine (B91149) rings influences biological activity and for studying the interactions of these hybrids with their protein targets. acs.orgresearchgate.net
Cross-Disciplinary Research at the Interface of Synthetic Chemistry and Computational Biology
The most significant breakthroughs in the study of pyrrolidine-thiomorpholine hybrids will emerge from the synergy between synthetic chemistry and computational biology. This cross-disciplinary approach allows for a feedback loop where computational predictions guide synthetic efforts, and experimental results refine computational models.
Key areas of this integrated research include:
Molecular Docking and Dynamics Simulations : Using computational models to predict the binding modes of hybrid compounds to their biological targets, such as enzymes or receptors. nih.gov For example, computational modeling of a thiomorpholine-containing compound bound to the TACE agonist binding site suggested that substitutions on the thiomorpholine ring could alter physical characteristics with minimal loss of inhibitory activity. jchemrev.com
In Silico ADME/Tox Prediction : Employing computational tools to predict the absorption, distribution, metabolism, excretion, and toxicity profiles of new analogues early in the design process, helping to prioritize candidates with favorable drug-like properties. nih.gov
Integrated In Vitro and In Silico Screening : Combining high-throughput biological screening with computational methods to identify hit compounds and elucidate their mechanism of action. nih.gov This approach was successfully used to investigate pyrazoline-pyrrolidine-2,5-dione hybrids as potential antitumor agents. nih.gov
This convergence of disciplines will enable a more rational and efficient design of next-generation pyrrolidine-thiomorpholine hybrids, ultimately accelerating their development as potential therapeutic agents. nih.govnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
